3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline
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Overview
Description
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with sulfur-containing reagents under controlled temperature and pressure . The reaction conditions often require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares a similar thiazinane structure but differs in its functional groups.
3-(1,1-Dioxido-1,2-thiazinan-2-yl)butanoic acid: Another similar compound with variations in the side chain.
Uniqueness
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-16(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVSKKWSIWPPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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